molecular formula C9H9BrClN B8048461 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8048461
M. Wt: 246.53 g/mol
InChI Key: KOCRJRQTCBCDAI-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a brominated and chlorinated derivative of indan-amine This compound is part of the indene family, which consists of fused benzene and cyclopentene rings

Synthetic Routes and Reaction Conditions:

  • Halogenation of Indan-amine: The compound can be synthesized by halogenating indan-amine using bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with bromine or chlorine to introduce the halogen atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as indenones or indenols.

  • Reduction: Reduction reactions can convert the compound into simpler derivatives, such as indan-amine.

  • Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Indenones, indenols, and other oxidized derivatives.

  • Reduction: Indan-amine and other reduced derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable building block for various chemical reactions.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore the compound's potential as a pharmaceutical agent. Its unique structure may contribute to the development of novel treatments for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its halogenated nature makes it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine atom.

  • 5-Chloro-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom.

  • 2,3-Dihydro-1H-inden-1-amine: Neither bromine nor chlorine is present.

Uniqueness: The presence of both bromine and chlorine atoms in 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine gives it unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRJRQTCBCDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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